molecular formula C11H15NO2 B2703683 n,n-dimethyl-d-phenylalanine CAS No. 174222-78-7

n,n-dimethyl-d-phenylalanine

Cat. No.: B2703683
CAS No.: 174222-78-7
M. Wt: 193.246
InChI Key: HOGIQTACRLIOHC-SNVBAGLBSA-N
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Description

®-2-(Dimethylamino)-3-phenylpropanoic acid is a chiral amino acid derivative with a dimethylamino group and a phenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dimethylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-amino-3-phenylpropanoic acid, with dimethylamine under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of ®-2-(Dimethylamino)-3-phenylpropanoic acid may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields . Additionally, the use of green chemistry principles, such as acid-assisted reactions with dimethyl carbonate, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Acetylated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Dimethylamino)-3-phenylpropanoic acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(2R)-2-(dimethylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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